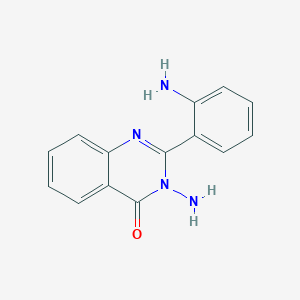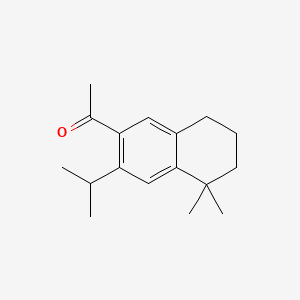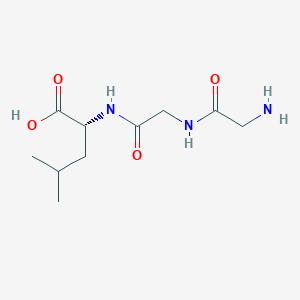![molecular formula C9H21NO5Si B11864851 Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester CAS No. 155159-90-3](/img/structure/B11864851.png)
Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-(trimethoxysilyl)propyl)carbamate is a chemical compound with the molecular formula C9H21NO5Si and a molecular weight of 251.35 g/mol . This compound is known for its unique properties, including a boiling point of approximately 281.1°C and a density of 1.029 g/cm³ . It is widely used in various scientific and industrial applications due to its versatile chemical structure.
準備方法
The synthesis of Ethyl (3-(trimethoxysilyl)propyl)carbamate typically involves the reaction of 3-(trimethoxysilyl)propylamine with ethyl chloroformate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
化学反応の分析
Ethyl (3-(trimethoxysilyl)propyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the trimethoxysilyl group can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Substitution Reactions: The carbamate group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl (3-(trimethoxysilyl)propyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent in the synthesis of various organic and inorganic compounds.
Biology: The compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
作用機序
The mechanism of action of Ethyl (3-(trimethoxysilyl)propyl)carbamate involves its ability to form covalent bonds with various substrates through the hydrolysis and condensation of the trimethoxysilyl group. This results in the formation of siloxane bonds, which contribute to the compound’s adhesive and coating properties. The carbamate group can also interact with biological molecules, potentially influencing their activity and stability.
類似化合物との比較
Ethyl (3-(trimethoxysilyl)propyl)carbamate can be compared with other similar compounds, such as:
Methyl (3-(trimethoxysilyl)propyl)carbamate: Similar in structure but with a methyl group instead of an ethyl group, leading to slightly different reactivity and properties.
3-(Trimethoxysilyl)propylamine: Lacks the carbamate group, making it less versatile in certain applications.
(3-(Trimethoxysilyl)propyl)methacrylate: Contains a methacrylate group, which provides different polymerization properties.
The uniqueness of Ethyl (3-(trimethoxysilyl)propyl)carbamate lies in its combination of the trimethoxysilyl and carbamate groups, offering a balance of reactivity and stability for various applications.
特性
CAS番号 |
155159-90-3 |
|---|---|
分子式 |
C9H21NO5Si |
分子量 |
251.35 g/mol |
IUPAC名 |
ethyl N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C9H21NO5Si/c1-5-15-9(11)10-7-6-8-16(12-2,13-3)14-4/h5-8H2,1-4H3,(H,10,11) |
InChIキー |
MHBPZEDIFIPGSX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCCC[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



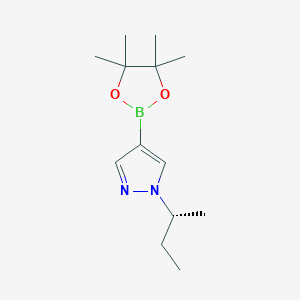
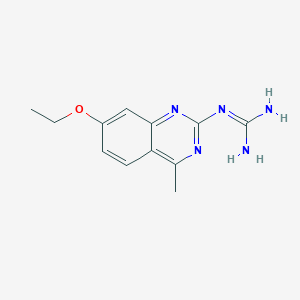
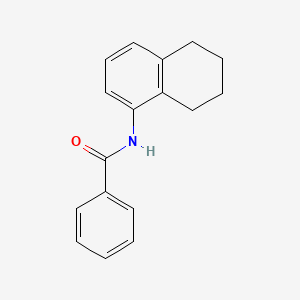

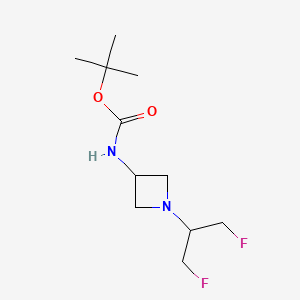
![1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one](/img/structure/B11864810.png)
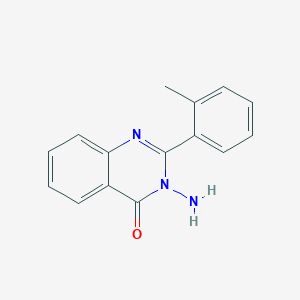


![4-[(2-Methoxyphenyl)methyl]isoquinoline](/img/structure/B11864831.png)
